1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17851438
InChI: InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17851438

Molecular Formula: C12H23N3

Molecular Weight: 209.33 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
IUPAC Name 1-ethyl-N-heptan-3-ylpyrazol-4-amine
Standard InChI InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3
Standard InChI Key DPBREMGOVWKYOU-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)NC1=CN(N=C1)CC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group (-C₂H₅) and at the 4-position with a secondary amine linked to a heptan-3-yl chain (-NH-C₇H₁₅). This configuration introduces both electron-donating (ethyl) and hydrophobic (heptan-3-yl) moieties, which influence its electronic distribution and solubility profile.

Key Structural Features:

  • Pyrazole Core: The aromatic ring system contributes to planar geometry and resonance stabilization, enabling π-π stacking interactions in biological systems .

  • Ethyl Substituent: Positioned at N1, this group modulates steric bulk and electron density at the nitrogen, potentially affecting reactivity in further functionalization .

  • Heptan-3-yl Amine: The branched seven-carbon alkyl chain enhances lipophilicity, a critical factor in membrane permeability and bioavailability.

Molecular Formula and Weight:

  • Empirical Formula: C₁₂H₂₂N₃

  • Molecular Weight: 208.32 g/mol

Spectral Signatures:

While experimental NMR or MS data for this compound is unavailable, analogs such as 1-Ethyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine exhibit diagnostic peaks in <sup>1</sup>H NMR for ethyl groups (δ ~1.3–1.5 ppm, triplet; δ ~4.0–4.2 ppm, quartet) and aromatic protons (δ ~6.5–7.5 ppm) . The heptan-3-yl chain would likely show signals for methylene (δ ~1.2–1.4 ppm) and methine protons (δ ~1.5–1.7 ppm).

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be achieved through two principal methodologies, both leveraging established protocols for N-substituted pyrazoles .

Cyclocondensation of Primary Amines

Adapting the method described by , heptan-3-ylamine serves as the primary amine substrate, reacting with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine and dimethylformamide (DMF) at 85°C for 1.5 hours. This one-pot reaction proceeds via imine formation followed by cyclization, yielding the pyrazole core with simultaneous N-alkylation .

Representative Procedure:

  • Combine heptan-3-ylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5 mL).

  • Heat at 85°C under inert atmosphere for 1.5 hours.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield Optimization:

  • Increasing reaction time to 2–3 hours may improve conversion for bulkier amines like heptan-3-ylamine .

  • Substituent effects: Longer alkyl chains (e.g., heptan-3-yl) may necessitate higher temperatures (90–100°C) to overcome steric hindrance.

Reductive Amination

An alternative route involves reductive amination of 1-ethyl-1H-pyrazole-4-carbaldehyde with heptan-3-ylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers regioselective control over amine substitution.

Procedure:

  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.00 mmol) and heptan-3-ylamine (1.20 mmol) in MeOH (10 mL).

  • Add NaBH₃CN (1.50 mmol) and stir at room temperature for 12 hours.

  • Quench with aqueous NH₄Cl and extract with dichloromethane.

  • Purify via flash chromatography.

Advantages:

  • Avoids harsh conditions, preserving sensitive functional groups.

  • Enables modular synthesis of diverse N-alkyl pyrazoles.

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its hydrophobic heptan-3-yl chain:

PropertyValue/Description
Aqueous SolubilityLow (<0.1 mg/mL at 25°C)
logP (Octanol-Water)Estimated ~3.8 (ChemAxon Calculator)
Organic SolubilityHigh in DCM, DMF, THF

These properties suggest suitability for formulations requiring lipid bilayer penetration, such as antimicrobial agents or CNS-targeted drugs.

Thermal Stability

Pyrazole derivatives typically exhibit thermal resilience due to aromatic stabilization. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 200°C . Melting points for N-alkyl pyrazoles range from 80–150°C, depending on alkyl chain length and branching .

Hazard StatementPrecautionary Measures
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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